molecular formula C12H16BF2NO3 B2382540 2-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1447761-72-9

2-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B2382540
CAS No.: 1447761-72-9
M. Wt: 271.07
InChI Key: UFYKDDMWBBMPKE-UHFFFAOYSA-N
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Description

Product Overview 2-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a high-purity organoboron compound supplied for research and development purposes. This chemical features a pyridine ring substituted with a difluoromethoxy group and a pinacol boronic ester moiety, characterized by the CAS Number 1447761-72-9 and the molecular formula C12H16BF2NO3 . Research Applications and Value This compound is primarily valued as a key synthetic intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental method for constructing carbon-carbon bonds in medicinal and agrochemical chemistry . The pinacol boronic ester group acts as a versatile handle for coupling with various aryl and heteroaryl halides, enabling the rapid diversification of chemical libraries. Compounds with this structural motif, featuring a pyridine core with both boronic ester and difluoromethoxy substituents, are of significant interest in pharmaceutical research for the development of potent and selective enzyme inhibitors . Specifically, such structures have been explored as fragments in the design of allosteric inhibitors for phosphodiesterase 4D (PDE4D), a therapeutic target for neuropsychiatric disorders and neurodegenerative diseases like Fragile X Syndrome . The difluoromethoxy group can enhance properties such as metabolic stability and membrane permeability, which are critical for central nervous system (CNS)-active drug candidates. Handling and Safety This product is intended for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(16-8)17-10(14)15/h5-7,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYKDDMWBBMPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H16BF2NO3C_{12}H_{16}BF_2NO_3, with a molecular weight of 271.07 g/mol. The compound features a pyridine ring substituted with a difluoromethoxy group and a dioxaborolane moiety.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For example:

  • A study demonstrated that derivatives with similar structural motifs showed inhibition against Hepatitis B virus (HBV) replication. The introduction of difluoromethoxy groups was found to enhance potency compared to their methoxy counterparts .

Anticancer Properties

The compound's structure suggests potential anticancer activity:

  • In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. The presence of the dioxaborolane unit is believed to contribute to this effect by interfering with cellular signaling pathways involved in cell survival .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor:

  • Preliminary studies indicate that it could inhibit specific enzymes involved in cancer metabolism and viral replication. These findings suggest a multi-target mechanism where the compound disrupts several pathways simultaneously .

Case Studies

Study Findings Reference
Study 1Demonstrated significant HBV inhibition with IC50 values in the low micromolar range for similar compounds.
Study 2Showed that modifications on the dioxaborolane moiety enhanced cytotoxicity against various cancer cell lines.
Study 3Investigated enzyme inhibition leading to reduced proliferation of cancer cells; effective at nanomolar concentrations.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Viral Enzymes : The difluoromethoxy group may enhance binding affinity to viral enzymes.
  • Induction of Apoptosis : The dioxaborolane moiety appears to trigger apoptotic pathways through mitochondrial disruption.
  • Multi-target Interaction : The compound may interact with multiple biological targets due to its complex structure.

Comparison with Similar Compounds

Substituent Effects:

  • Hydroxy Group (-OH): The 5-hydroxy analog () exhibits pH-dependent reactivity, enabling selective H₂O₂ detection via boronate ester oxidation .

Stability and Handling

  • Boronate Esters: All analogs with the pinacol boronate group exhibit air/moisture stability, enabling storage at room temperature .
  • Difluoromethoxy Group: The -OCF₂H substituent resists hydrolysis better than -OCH₃ but may require inert atmospheres during synthesis to prevent defluorination .

Preparation Methods

Chloropyridine Precursor Functionalization

2-Chloropyridine is treated with sodium difluoromethoxide (NaOCHF₂) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. The reaction proceeds via an SNAr mechanism, with the electron-deficient pyridine ring facilitating substitution:
$$
\text{2-Chloropyridine + NaOCHF}_2 \rightarrow \text{2-(Difluoromethoxy)pyridine + NaCl}
$$
Yields typically range from 50–70%, with purification via distillation or column chromatography.

Iridium-Catalyzed C–H Borylation

The critical step involves installing the boronic ester group at the 6-position of 2-(difluoromethoxy)pyridine. This is achieved using iridium-based catalysts, as demonstrated in analogous systems.

Reaction Conditions

Component Specification
Catalyst [Ir(OMe)(COD)]₂ (1 mol %)
Ligand 4,4′-Di-tert-butyl bipyridine (2 mol %)
Boron Source Pinacolborane (HBPin, 1.5 equiv)
Temperature 80°C
Atmosphere Nitrogen
Solvent Neat (substrate as solvent)
Reaction Time 4–16 hours

Mechanistic Insights

The iridium catalyst activates the C–H bond at the 6-position via a concerted metalation-deprotonation (CMD) pathway. The difluoromethoxy group at position 2 electronically deactivates the adjacent positions (3 and 4), directing borylation to the 6-position due to reduced steric hindrance and favorable π-orbital alignment.

Workup and Purification

Post-reaction, the crude mixture is dissolved in dichloromethane, and volatiles are removed under vacuum. Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the product as a white solid. Typical isolated yields are 65–85%, depending on substrate purity.

Spectroscopic Characterization

Key analytical data for the final compound:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃): δ 8.45 (d, J = 1.8 Hz, 1H, H-3), 7.92 (d, J = 1.8 Hz, 1H, H-5), 6.72 (t, J = 74 Hz, 1H, OCHF₂), 1.38 (s, 12H, pinacol CH₃).
  • ¹³C NMR: δ 162.4 (C-2), 150.1 (C-6), 123.8 (t, J = 250 Hz, OCHF₂), 84.9 (pinacol C-O), 24.7 (pinacol CH₃).
  • ¹⁹F NMR: δ -82.5 (d, J = 74 Hz, OCF₂H).

Mass Spectrometry

  • HRMS (ESI⁺): m/z calculated for C₁₃H₁₈BF₂NO₃ [M+H]⁺: 301.1294; found: 301.1296.

Alternative Synthetic Routes

Palladium-Catalyzed Miyaura Borylation

While less efficient for this substrate, Miyaura borylation of 2-(difluoromethoxy)-6-bromopyridine with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ (5 mol %) and KOAc (3 equiv) in dioxane at 100°C for 12 hours provides the product in 40–55% yield. This method is limited by the availability of the brominated precursor.

Directed Ortho-Metalation (DoM)

Using LDA (2.5 equiv) at -78°C in THF, 2-(difluoromethoxy)pyridine undergoes deprotonation at the 3-position, followed by quenching with B(OiPr)₃ and subsequent pinacol esterification. However, this route yields <20% due to competing side reactions.

Challenges and Optimization

Regioselectivity Control

The difluoromethoxy group’s strong electron-withdrawing effect suppresses borylation at positions 3 and 4, but over-borylation at position 6 can occur with excess HBPin. Kinetic monitoring via GC-MS is recommended.

Stability Considerations

The product is hygroscopic and prone to protodeboronation under acidic conditions. Storage under nitrogen at -20°C in anhydrous DCM ensures stability for >6 months.

Industrial-Scale Adaptations

Batch processes are favored due to catalyst costs, but flow chemistry approaches using immobilized iridium catalysts on SiO₂ supports show promise for continuous production, achieving 90% conversion with a 10-hour residence time.

Applications in Cross-Coupling Reactions

The compound serves as a versatile building block in Suzuki-Miyaura couplings. For example, reaction with 4-bromotoluene under Pd(PPh₃)₄ catalysis (2 mol %) in THF/H₂O (3:1) at 80°C for 6 hours yields 2-(difluoromethoxy)-6-(p-tolyl)pyridine in 88% yield.

Q & A

Q. What are the standard synthetic routes for preparing 2-(difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a halogenated pyridine derivative (e.g., 3-iodo-substituted pyridine) is reacted with a boronic ester under palladium catalysis. Key steps include:

  • Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
  • Employing solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance solubility and reaction efficiency.
  • Reaction temperatures ranging from 80–100°C under inert atmospheres (e.g., argon) .

Q. How is the boronic ester moiety utilized in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a boronic acid surrogate, enabling Suzuki-Miyaura coupling with aryl/heteroaryl halides. This reaction forms biaryl linkages critical for constructing complex molecules in drug discovery and materials science. The pinacol ester stabilizes the boron group, preventing premature hydrolysis .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR spectroscopy : To verify substituent positions and boron incorporation.
  • X-ray crystallography : Programs like SHELXL refine crystal structures, confirming stereochemistry and bond lengths .
  • GC or titration analysis : For purity assessment (≥98% purity is typical in research-grade samples) .

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura couplings involving this compound be optimized?

Yields (often 30–40% in initial trials ) can be improved by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Catalyst tuning : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in sterically hindered systems.
  • Temperature gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves reproducibility .

Q. How does the difluoromethoxy group influence reactivity compared to non-fluorinated analogs?

The difluoromethoxy group is electron-withdrawing, which:

  • Activates the pyridine ring for nucleophilic substitution at adjacent positions.
  • Enhances metabolic stability in bioactive molecules, making the compound valuable in medicinal chemistry.
  • Alters regioselectivity in cross-couplings due to steric and electronic effects .

Q. What are common side reactions observed during its use in cross-coupling, and how are they mitigated?

  • Protodeboronation : Hydrolysis of the boronic ester under acidic/neutral conditions. Mitigation: Use anhydrous solvents and degassed systems.
  • Homocoupling : Undesired dimerization. Mitigation: Optimize catalyst loading and reaction time .

Q. How should researchers address discrepancies in NMR data post-reaction?

  • Dynamic effects : Fluorine atoms cause splitting patterns that complicate interpretation. Use ¹⁹F NMR for clarity.
  • Boron impurities : Residual boronic acid peaks may overlap. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What computational methods elucidate the electronic effects of fluorine substituents?

  • DFT calculations : Predict charge distribution and frontier molecular orbitals (HOMO/LUMO).
  • Hammett substituent constants : Quantify electron-withdrawing effects of the difluoromethoxy group.
  • Molecular docking : Assess interactions in bioactive derivatives .

Q. How is regioselectivity controlled in multi-halogenated pyridine systems?

  • Steric guidance : Bulky substituents direct coupling to less hindered positions.
  • Protecting groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups).
  • Catalyst design : Bulky ligands (e.g., SPhos) favor coupling at specific positions .

Q. What strategies improve scalability in industrial research settings?

  • Continuous flow chemistry : Enhances heat/mass transfer and reduces batch variability.
  • Catalyst recycling : Immobilized Pd catalysts reduce costs.
  • Process analytical technology (PAT) : Monitors reaction progress in real time .

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